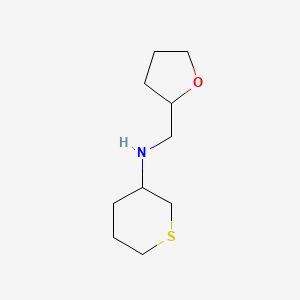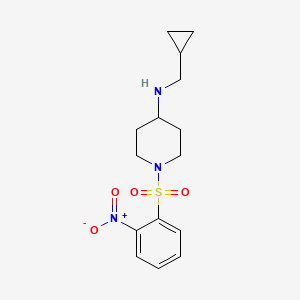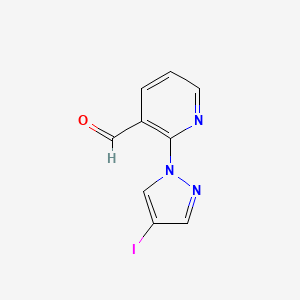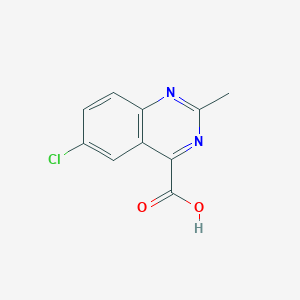
1-Ethoxy-3,3-dimethylcyclohexane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-3,3-dimethylcyclohexane-1-carbaldehyde is an organic compound characterized by a cyclohexane ring substituted with an ethoxy group, two methyl groups, and an aldehyde group
Vorbereitungsmethoden
The synthesis of 1-Ethoxy-3,3-dimethylcyclohexane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the alkylation of 3,3-dimethylcyclohexanone with ethyl iodide in the presence of a strong base, followed by oxidation to introduce the aldehyde group. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-Ethoxy-3,3-dimethylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The aldehyde group can participate in condensation reactions, forming imines or hydrazones with amines or hydrazines, respectively.
Wissenschaftliche Forschungsanwendungen
1-Ethoxy-3,3-dimethylcyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving aldehyde dehydrogenases.
Industry: Used in the production of fragrances and flavoring agents due to its aldehyde group, which imparts a distinct aroma.
Wirkmechanismus
The mechanism of action of 1-Ethoxy-3,3-dimethylcyclohexane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors.
Vergleich Mit ähnlichen Verbindungen
1-Ethoxy-3,3-dimethylcyclohexane-1-carbaldehyde can be compared with other similar compounds, such as:
3,3-Dimethylcyclohexanone: Lacks the ethoxy and aldehyde groups, making it less reactive in certain chemical reactions.
1-Ethoxycyclohexane-1-carbaldehyde: Similar structure but without the two methyl groups, which can affect its steric and electronic properties.
3,3-Dimethylcyclohexane-1-carbaldehyde: Lacks the ethoxy group, which can influence its solubility and reactivity.
The unique combination of functional groups in this compound makes it a valuable compound for various applications, distinguishing it from its analogs.
Eigenschaften
Molekularformel |
C11H20O2 |
|---|---|
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
1-ethoxy-3,3-dimethylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C11H20O2/c1-4-13-11(9-12)7-5-6-10(2,3)8-11/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
DVAYORSIGBWNBO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1(CCCC(C1)(C)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(4-Chlorophenyl)methyl]amino}propan-1-ol](/img/structure/B13302427.png)

![[(2-Iodocyclopentyl)oxy]cyclohexane](/img/structure/B13302448.png)


![3H,4H,5H,6H,7H-Imidazo[4,5-C]pyridin-4-ylmethanol](/img/structure/B13302472.png)

![2-{[(2,5-Dimethylphenyl)methyl]amino}propan-1-ol](/img/structure/B13302494.png)


![Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13302522.png)
![1-[4-(4-Bromophenyl)-1H-imidazol-2-yl]ethan-1-amine](/img/structure/B13302523.png)

![2-[(4-Ethylcyclohexyl)amino]propan-1-ol](/img/structure/B13302531.png)
